molecular formula C11H11NO3 B3832135 N-acetyl-3-oxo-3-phenylpropanamide

N-acetyl-3-oxo-3-phenylpropanamide

Cat. No.: B3832135
M. Wt: 205.21 g/mol
InChI Key: FPLLSOQZRQVRMD-UHFFFAOYSA-N
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Description

N-acetyl-3-oxo-3-phenylpropanamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This compound features a propanamide core functionalized with both an acetyl group and a 3-oxo-3-phenyl moiety. Its structure suggests potential utility as a versatile chemical building block or intermediate in multi-step organic synthesis, particularly for constructing more complex molecules with potential biological activity. Researchers value this and related structures for exploring structure-activity relationships (SAR). The β-keto-amide functional group is a key motif in many biologically active molecules and natural products, making this compound a candidate for use in medicinal chemistry programs. Furthermore, its structural characteristics may make it suitable for applications in method development and analytical studies, serving as a standard for mass spectrometry or other analytical techniques. This product is intended for research and development purposes in a controlled laboratory environment only. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-acetyl-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-11(15)7-10(14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLLSOQZRQVRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-3-oxo-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of acetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management and Analgesic Properties

Recent studies have indicated that N-acetyl-3-oxo-3-phenylpropanamide derivatives exhibit notable analgesic properties. The compound's structure allows for interactions with opioid receptors, which are critical in pain modulation. For instance, modifications to the N-acetyl group have been shown to enhance binding affinity to delta-opioid receptors (DOR), improving the compound's efficacy in pain relief while maintaining a favorable side effect profile compared to traditional opioids .

1.2 Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit pro-inflammatory pathways. In vitro studies showed that derivatives of this compound effectively reduced the production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis . The mechanism involves the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves straightforward organic reactions, including acylation and condensation processes. Various synthetic strategies have been explored, leading to the generation of numerous derivatives with enhanced pharmacological properties. For example, the introduction of different substituents on the phenyl ring has been correlated with improved biological activity .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more effective derivatives. Modifications at the acetyl group or phenyl substituents can significantly alter receptor affinity and selectivity. This aspect is vital for tailoring compounds for specific therapeutic targets while minimizing adverse effects .

Case Studies and Research Findings

3.1 Case Study: Analgesic Efficacy

A recent study evaluated the analgesic efficacy of a specific derivative of this compound in animal models of pain. The results indicated that this derivative produced significant pain relief comparable to established analgesics, with a longer duration of action observed after peripheral administration . This finding highlights the compound's potential as a new analgesic agent.

3.2 Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound derivatives. In this study, several compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. The most active derivative showed a remarkable reduction in TNF-alpha levels, indicating its potential application in treating chronic inflammatory conditions .

Future Directions and Research Opportunities

The ongoing research into this compound presents numerous opportunities for future investigations:

  • Exploration of New Derivatives : Continued synthesis and testing of new derivatives could lead to compounds with improved efficacy and safety profiles.
  • Clinical Trials : Conducting clinical trials will be essential to determine the therapeutic potential and safety of these compounds in humans.
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which these compounds exert their pharmacological effects.

Mechanism of Action

The mechanism of action of N-acetyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetoacetanilide (3-Oxo-N-phenylbutanamide)

  • Structure: Similar β-ketoamide backbone but with an additional methylene group (C10H11NO2 vs. C11H11NO3 for N-acetyl-3-oxo-3-phenylpropanamide).
  • Applications : Widely used as a pigment intermediate (e.g., for azo dyes) due to its reactive β-keto group .
  • Stability : Lacks the acetyl group, making it more prone to hydrolysis under acidic/basic conditions compared to the acetylated derivative.

3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide

  • Structure : Nitro substitution on the phenyl ring (C15H12N2O4) introduces strong electron-withdrawing effects.
  • Reactivity : The nitro group enhances electrophilicity at the β-keto position, favoring nucleophilic attacks in synthetic pathways (e.g., forming heterocycles) .
  • Applications: Potential use in pharmaceuticals or agrochemicals due to nitro-group-mediated bioactivity.

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

  • Structure: Ester derivative (C11H11NO5) instead of an amide.
  • Functionality : The ester group increases volatility and reactivity in Claisen-like condensations but reduces thermal stability compared to amides .
  • Utility : Primarily a laboratory chemical for synthesizing ketones or heterocycles.

N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

  • Structure : Incorporates a benzothiazole sulfone moiety (C19H16N2O5S), adding complexity.

Data Table: Key Properties and Uses

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Stability Notes
This compound* C11H11NO3 221.21 g/mol Acetyl, phenyl Synthetic intermediate Enhanced N-acetyl stability
Acetoacetanilide C10H11NO2 177.20 g/mol Phenyl, β-ketoamide Pigment synthesis Hydrolysis-prone
3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide C15H12N2O4 284.27 g/mol 4-Nitro, phenyl Pharmaceutical intermediates High electrophilicity
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C11H11NO5 237.21 g/mol 3-Nitro, ester Laboratory synthesis Volatile, reactive

*Theoretical values based on structural inference.

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity at the β-keto position, enabling diverse cyclization reactions .
  • Amide vs. Ester : Amides (e.g., acetoacetanilide) exhibit superior thermal stability compared to esters, making them preferable for industrial processes .
  • Acetylation Impact : N-Acetyl groups likely reduce metabolic degradation in biological systems, though this requires validation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-acetyl-3-oxo-3-phenylpropanamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyanoacetamide derivatives (structurally related) are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to control exothermic reactions and improve yield . Temperature and solvent polarity are critical: lower temperatures minimize side reactions, while polar solvents enhance reaction homogeneity. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetyl group (δ ~2.1 ppm for CH3_3), ketone (δ ~200–210 ppm for C=O), and phenyl protons (δ ~7.2–7.5 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and amide N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C11H _{11}H _{11}NO3 _3: 205.21 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity. Common contaminants include unreacted starting materials (e.g., phenylacetic acid derivatives) or oxidation byproducts .
  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:1) and iodine staining for rapid assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., incubation time, concentration range). Discrepancies in IC50_{50} values may arise from differences in cell permeability or metabolic stability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity, particularly acetylated or oxidized derivatives .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., ketone carbon at C3). Fukui indices can predict susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with active-site lysine residues) to rationalize regioselectivity in covalent bonding .

Q. How does the steric and electronic environment of the phenyl group influence the compound’s stability under oxidative conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation using 1H^1H-NMR in DMSO-d6_6 with H2 _2O2 _2 as an oxidant. Electron-withdrawing substituents (e.g., –NO2_2) on the phenyl ring increase resistance to oxidation by stabilizing the transition state .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric hindrance around the ketone group, which may correlate with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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